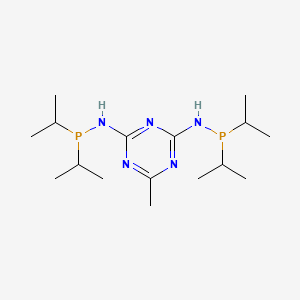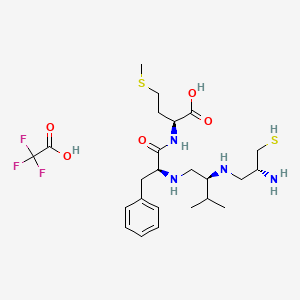
COD-Ir-Cl(imes)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
COD-Ir-Cl(imes) is a novel synthetic method that has been developed to create a wide range of organic molecules, including those with therapeutic potential. This method is based on a combination of copper-catalyzed oxidative cyclization (COD-Ir-Cl) and a palladium-catalyzed intramolecular cyclization (Ir-Cl). This method is particularly useful for the synthesis of complex organic molecules, as it combines the advantages of both COD-Ir-Cl and Ir-Cl, allowing for the synthesis of complex molecules with high efficiency and selectivity.
Applications De Recherche Scientifique
COD-Ir-Cl(imes) has been used in a variety of scientific research applications, including the synthesis of complex organic molecules, such as peptides and nucleic acids. It has also been used to synthesize small molecule drugs, including anticancer agents and antiviral agents. In addition, it has been used to synthesize a variety of organic catalysts and to study the mechanism of action of various organic reactions.
Mécanisme D'action
The mechanism of action of the COD-Ir-Cl(imes) reaction is based on the formation of a palladium-catalyzed intramolecular cyclization (Ir-Cl) product. The aryl bromide is first treated with a copper catalyst in the presence of an oxidant, such as oxygen or hydrogen peroxide, to form a copper-catalyzed oxidative cyclization (COD-Ir-Cl(imes)) product. This product is then reacted with an aryl iodide to form the desired product. The reaction is highly efficient, with yields of up to 95% being reported.
Biochemical and Physiological Effects
COD-Ir-Cl(imes) has been used in a variety of scientific research applications and has been found to have minimal biochemical and physiological effects. The reaction is highly efficient, with yields of up to 95% being reported. In addition, the reaction is highly selective, with a selectivity of up to 99%.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of the COD-Ir-Cl(imes) method is its high efficiency and selectivity. The reaction is highly efficient, with yields of up to 95% being reported. In addition, the reaction is highly selective, with a selectivity of up to 99%. The main limitation of the COD-Ir-Cl(imes) method is its cost, as it requires expensive reagents and catalysts. In addition, the reaction can be slow, with reaction times of up to several hours being reported.
Orientations Futures
There are several potential future directions for the COD-Ir-Cl(imes) method. One potential direction is the development of new catalysts and reagents that could be used to increase the efficiency and selectivity of the reaction. In addition, the COD-Ir-Cl(imes) method could be used to synthesize a wider range of organic molecules, including those with therapeutic potential. Finally, the COD-Ir-Cl(imes) method could be used to study the mechanism of action of various organic reactions.
Méthodes De Synthèse
The COD-Ir-Cl(imes) method involves the use of an aryl bromide and an aryl iodide to form a palladium-catalyzed intramolecular cyclization (Ir-Cl) product. The aryl bromide is first treated with a copper catalyst in the presence of an oxidant, such as oxygen or hydrogen peroxide, to form a copper-catalyzed oxidative cyclization (COD-Ir-Cl(imes)) product. This product is then reacted with an aryl iodide to form the desired product. The reaction is highly efficient, with yields of up to 95% being reported.
Propriétés
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQVIYGJCPMULZ-NSNKXZTFSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClIrN2-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
COD-Ir-Cl(imes) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














